molecular formula C42H71NO34 B050128 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin CAS No. 117194-77-1

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin

Cat. No. B050128
M. Wt: 1134 g/mol
InChI Key: OZLVLKFBPJMRCM-FUFZOPRGSA-N
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Description

Synthesis Analysis

The synthesis of functionalized β-cyclodextrins, including 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin, involves specific chemical reactions that introduce functional groups into the cyclodextrin molecule. These modifications often aim to enhance the molecule's complexation capabilities with various ions and molecules. Studies by Bonomo et al. (2002) and Maccarrone et al. (2002) detail the synthesis and characterization of these cyclodextrins, demonstrating their complexation behavior towards protons and metal ions, such as copper(II) (Bonomo et al., 2002) (Maccarrone et al., 2002).

Molecular Structure Analysis

The molecular structure of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin has been studied using NMR spectroscopy, providing insights into its conformation and the spatial arrangement of its functional groups. Takahashi et al. (2012) assigned the proton and carbon NMR resonances for this cyclodextrin, which helped to understand its structural characteristics in detail (Takahashi et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin includes its ability to form complexes with various ions and molecules. The study by Bonomo et al. (2002) highlights its coordination properties, showing how the cyclodextrin can complex with copper(II) ions, a behavior that is closely related to the functional groups introduced into the cyclodextrin molecule (Bonomo et al., 2002).

Physical Properties Analysis

The physical properties of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin, such as solubility and stability, are significantly influenced by its modified structure. The incorporation of amino groups can enhance its solubility in water, making it suitable for various applications. Liu et al. (2020) investigated its material properties and found that the modified cyclodextrin improved the selectivity of an electrode towards polychlorinated biphenyls, demonstrating the impact of structural modifications on its physical properties (Liu et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity and complexation behavior, are key aspects of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. Its ability to form complexes with metal ions and other molecules is a direct consequence of its modified chemical structure. The works of Bonomo et al. (2002) and Maccarrone et al. (2002) elaborate on its coordination chemistry, especially with respect to copper(II) ions, highlighting the chemical versatility of this modified cyclodextrin (Bonomo et al., 2002) (Maccarrone et al., 2002).

Scientific Research Applications

Enzymatic Production and Unique Properties

Cyclodextrins like β-cyclodextrin are produced from starch or starch derivatives using cyclodextrin glycosyltransferase (CGTase). The review by Li et al. (2007) emphasizes the enzymatic production, properties, and wide applications of γ-cyclodextrin, a close relative to the β form, in the food and pharmaceutical industries due to its larger internal cavity and higher water solubility compared to α- and β-cyclodextrins (Li et al., 2007).

Drug Delivery Systems

Cyclodextrins are renowned for their ability to improve the solubility and bioavailability of poorly water-soluble drugs through the formation of inclusion complexes. A comprehensive review by Boczar & Michalska (2022) details the complexation of cyclodextrins with various antibiotics and antimicrobial agents, enhancing their therapeutic effectiveness and stability (Boczar & Michalska, 2022).

Molecular Chelating Agents

The supramolecular structure of cyclodextrins enables them to act as molecular chelating agents, forming inclusion complexes that significantly modify the properties of the materials they interact with. These complexes are utilized across various industries, including food, pharmaceuticals, and environmental protection, due to their negligible cytotoxic effects (Valle, 2004).

Versatile Industrial Applications

Sharma & Baldi (2016) highlight the extensive range of cyclodextrins' utilities beyond pharmaceuticals, including cosmetics, food and nutrition, textile, and chemical industries. The ability of cyclodextrins to alter physical and chemical properties through molecular complexation opens up new research and application avenues (Sharma & Baldi, 2016).

Food Industry Applications

Cyclodextrins are broadly used in food manufacturing as additives to improve sensorial qualities, extend shelf life, and stabilize components. Their capacity to form stable inclusion complexes with lipophilic nutrients and constituents of flavor enhances the overall quality of food products, showcasing their pivotal role in food science and technology (Gonzalez Pereira et al., 2021).

Future Directions

The use of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in the detection of PCBs shows promise . Its ability to improve the selectivity of the modified electrode could be explored further in the development of sensors for other types of pollutants. Additionally, its synthesis process could be optimized for large-scale production.

properties

IUPAC Name

(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48S,49S)-48-amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H71NO34/c43-15-16(51)36-64-8(1-44)29(15)71-37-23(58)17(52)31(10(3-46)65-37)73-39-25(60)19(54)33(12(5-48)67-39)75-41-27(62)21(56)35(14(7-50)69-41)77-42-28(63)22(57)34(13(6-49)70-42)76-40-26(61)20(55)32(11(4-47)68-40)74-38-24(59)18(53)30(72-36)9(2-45)66-38/h8-42,44-63H,1-7,43H2/t8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLVLKFBPJMRCM-FUFZOPRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H71NO34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462166
Record name 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1134.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin

CAS RN

117194-77-1
Record name 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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